molecular formula C21H22ClN3O4 B2618141 2-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-N-(2-chlorobenzyl)-2-oxoacetamide CAS No. 920262-38-0

2-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-N-(2-chlorobenzyl)-2-oxoacetamide

Cat. No.: B2618141
CAS No.: 920262-38-0
M. Wt: 415.87
InChI Key: SCSCNVPOUFLRSW-UHFFFAOYSA-N
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Description

2-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-N-(2-chlorobenzyl)-2-oxoacetamide is a useful research compound. Its molecular formula is C21H22ClN3O4 and its molecular weight is 415.87. The purity is usually 95%.
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Scientific Research Applications

1. ACAT Inhibition and Therapeutic Potential

The compound 2-(4-(2-((1 H-Benzo[ d]imidazol-2-yl)thio)ethyl)piperazin-1-yl)- N-(6-methyl-2,4-bis(methylthio)pyridin-3-yl)acetamide hydrochloride (K-604, 2), a similar compound with a piperazine unit, has been identified as an inhibitor of human acyl-coenzyme A: cholesterol O-acyltransferase (ACAT, also known as SOAT)-1, exhibiting potential for the treatment of diseases involving ACAT-1 overexpression (Shibuya et al., 2018).

2. Antimicrobial Activity

A series of benzoxazole derivatives, including those with 4-substituted piperazinyl acetamido groups, have shown broad-spectrum antimicrobial activity against various bacterial and yeast strains, suggesting potential application in treating microbial infections (Temiz-Arpacı et al., 2005).

3. Bradycardic Agents

Compounds with a piperazine moiety, such as 1,3‐dihydro‐2H‐3‐benzazepin‐2‐ones, have been evaluated for bradycardic activity, indicating potential use in cardiovascular therapeutics (Liang et al., 2010).

4. Antihistaminic Agents

Benzimidazoles with 4-substituted piperazinyl groups have been synthesized and tested for H1-antihistaminic activity, suggesting applications in allergy treatment (Iemura et al., 1986).

5. Neurological Applications

Piperazine derivatives have been associated with antagonistic effects on neuropeptide Y5 receptors, indicating potential for obesity treatment (Torrens et al., 2005).

6. Anticancer Properties

Piperazinyl acetamide derivatives have been synthesized and evaluated for their antimicrobial and anticancer activities, suggesting potential use in cancer therapy (Mehta et al., 2019).

7. Anti-Inflammatory and Analgesic Agents

Research on compounds derived from visnaginone and khellinone, related to piperazine structures, has indicated potential as anti-inflammatory and analgesic agents (Abu‐Hashem et al., 2020).

8. Synthesis of Chiral Derivatives

Studies on the synthesis of chiral non-racemic 3-(dioxopiperazin-2-yl)propionic acid derivatives highlight the compound's relevance in developing chiral pharmaceuticals (Weigl & Wünsch, 2002).

9. Hypolipidemic Activity

Certain piperazines have shown efficacy in reducing serum cholesterol and triglyceride levels, suggesting their potential as hypolipidemic agents (Ashton et al., 1984).

10. Allelochemical Properties

Benzoxazinones, structurally similar to piperazine derivatives, have demonstrated diverse biological properties including antimicrobial, antifeedant, and insecticidal effects, indicating their potential in agricultural applications (Macias et al., 2006).

Properties

IUPAC Name

2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-N-[(2-chlorophenyl)methyl]-2-oxoacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22ClN3O4/c22-17-4-2-1-3-16(17)12-23-20(26)21(27)25-9-7-24(8-10-25)13-15-5-6-18-19(11-15)29-14-28-18/h1-6,11H,7-10,12-14H2,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCSCNVPOUFLRSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC3=C(C=C2)OCO3)C(=O)C(=O)NCC4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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